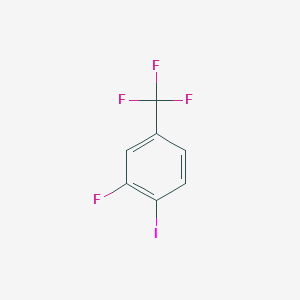

2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

Beschreibung

BenchChem offers high-quality 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJMGRSHTFVCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132554-73-5 | |

| Record name | 3-Fluoro-4-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. This document details a robust and reliable synthetic pathway commencing from the readily available starting material, 2-Fluoro-4-(trifluoromethyl)aniline. The core of this synthesis involves a classical Sandmeyer-type reaction, encompassing the diazotization of the aniline derivative followed by an in-situ iodination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and characterization of the final product.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make them invaluable in the design of novel bioactive compounds.[1] 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene incorporates three distinct functionalities on an aromatic scaffold: a fluorine atom, an iodine atom, and a trifluoromethyl group. This trifecta of substituents offers orthogonal reactivity, enabling its use as a versatile synthon for the construction of complex molecular architectures. The iodo group serves as an excellent leaving group for various cross-coupling reactions, while the fluoro and trifluoromethyl groups modulate the electronic and steric properties of the molecule.

The synthetic route detailed herein leverages the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides via diazonium salt intermediates.[2] This guide will provide a detailed protocol for the diazotization of 2-Fluoro-4-(trifluoromethyl)aniline and its subsequent conversion to the desired 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is efficiently achieved through a two-step, one-pot procedure starting from 2-Fluoro-4-(trifluoromethyl)aniline. The overall transformation is depicted below:

Caption: Step-by-step experimental workflow for the synthesis.

-

Preparation of the Aniline Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Fluoro-4-(trifluoromethyl)aniline (10.0 g, 55.8 mmol). To this, add a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Stir the mixture until the aniline salt has completely dissolved.

-

Diazotization: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. In a separate beaker, dissolve sodium nitrite (4.2 g, 60.9 mmol) in cold water (20 mL). Transfer this sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline salt solution over 30 minutes. Crucially, ensure the temperature of the reaction mixture does not exceed 5 °C during the addition. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Iodination: In another beaker, dissolve potassium iodide (13.9 g, 83.7 mmol) in water (30 mL). Add this potassium iodide solution dropwise to the cold diazonium salt solution over 20 minutes. A dark precipitate may form.

-

Reaction Completion: After the addition of the potassium iodide solution, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with a 10% aqueous solution of sodium thiosulfate (50 mL) to remove any unreacted iodine, a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a dark oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene as a pale yellow oil or solid.

Safety Considerations: A Self-Validating Protocol

The synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene involves several hazardous materials and a potentially unstable intermediate. Adherence to strict safety protocols is paramount.

-

2-Fluoro-4-(trifluoromethyl)aniline: This starting material is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. [3][4]It should be handled in a fume hood with appropriate gloves and eye protection.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed or inhaled. [5][6][7][8][9]It can intensify fires and should be kept away from combustible materials.

-

Potassium Iodide: While generally less hazardous, potassium iodide can cause skin and serious eye irritation. [10][11][12][13][14]* Aryl Diazonium Salts: This is the most significant hazard in this synthesis. Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat. [15][16][17]Therefore, it is imperative that the diazonium salt is not isolated and is used in situ as a solution. The reaction temperature must be strictly controlled and kept below 5 °C during its formation.

Emergency Procedures:

-

In case of skin contact, wash thoroughly with soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

If inhaled, move to fresh air.

-

If swallowed, seek immediate medical attention.

Characterization of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

The final product should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.

| Property | Value |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol |

| Appearance | Pale yellow oil or solid |

| Boiling Point | Not readily available, likely >200 °C |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), insoluble in water. |

Spectroscopic Data (Predicted and Comparative):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and trifluoromethyl groups. The protons will exhibit complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display seven distinct signals. The carbon attached to the iodine will be at a relatively high field, while the carbons attached to the fluorine and trifluoromethyl groups will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR is a powerful tool for characterizing this compound and is expected to show two signals. [13][18]One signal will correspond to the fluorine atom directly attached to the aromatic ring, and the other, more intense signal (due to three fluorine atoms), will be for the trifluoromethyl group. The chemical shifts are sensitive to the electronic environment. [16]For comparison, the ¹⁹F NMR of 1-fluoro-4-(trifluoromethyl)benzene shows a signal for the CF₃ group at approximately -62 ppm and the aromatic fluorine at around -107 ppm. [9]* Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 290. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns may include the loss of iodine and the trifluoromethyl group. A mass spectrum of the related compound 1-iodo-4-(trifluoromethyl)benzene shows a prominent molecular ion peak at m/z 272. [14]

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a rationale for the experimental conditions.

Diazotization

The diazotization of a primary aromatic amine is an acid-catalyzed reaction. Nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, is the key reagent. The electrophilic nitrosonium ion (NO⁺) is formed, which is then attacked by the lone pair of electrons on the nitrogen atom of the aniline. A series of proton transfers and dehydrations lead to the formation of the aryl diazonium ion.

Caption: Simplified mechanism of diazotization.

Sandmeyer-Type Iodination

The Sandmeyer reaction for the introduction of iodine does not typically require a copper catalyst, unlike the corresponding reactions for chlorine and bromine. [19]The mechanism is believed to involve a single-electron transfer (SET) from the iodide anion to the diazonium ion, generating an aryl radical, nitrogen gas, and an iodine radical. These two radicals then combine to form the final aryl iodide product.

Sources

- 1. 4-Fluoro-1-iodo-2-(trifluoroMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Benzene, 1-iodo-2-(trifluoromethyl)- [webbook.nist.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]

- 15. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 16. azom.com [azom.com]

- 17. 1321963-74-9|2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene: A Key Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Synthon

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, strategically functionalized aromatic compounds are indispensable tools. Among these, 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene emerges as a highly valuable and versatile building block. Its unique trifunctional substitution pattern—featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring—offers a powerful platform for constructing complex molecular architectures with tailored properties.

This technical guide provides a comprehensive overview of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, including its chemical identifiers, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and advanced material development.

Core Identifiers and Chemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its effective application.

Chemical Identifiers

A consistent set of identifiers ensures clarity and precision in research and communication.

| Identifier | Value |

| CAS Number | 132554-73-5[1][2] |

| Molecular Formula | C₇H₃F₄I[1][2] |

| Molecular Weight | 290.00 g/mol [1][2] |

| IUPAC Name | 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene |

| Synonyms | 3-Fluoro-4-iodobenzotrifluoride |

| InChI | InChI=1S/C7H3F4I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H[1][2] |

| InChIKey | VQJMGRSHTFVCQE-UHFFFAOYSA-N[1][2] |

| SMILES | FC1=CC(C(F)(F)F)=CC=C1I |

Physicochemical Properties

While experimentally determined data for this specific compound is not widely published, predictive models provide valuable insights into its physical characteristics.

| Property | Predicted Value |

| Boiling Point | 189.3 ± 40.0 °C |

| Density | 1.943 ± 0.06 g/cm³ |

| Physical Form | Liquid[1] |

| Storage Temperature | Room temperature, in a dark, dry, and sealed container[1] |

The Strategic Importance of Functional Groups

The utility of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene stems from the distinct and synergistic properties of its three functional groups.

-

Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group significantly influences the electronic properties of the benzene ring. In medicinal chemistry, the -CF₃ group is frequently incorporated to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and improve binding affinity to biological targets. It often serves as a bioisostere for a methyl or chloro group, protecting against metabolic oxidation.

-

Iodine (-I) Atom: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

-

Fluorine (-F) Atom: The presence of a fluorine atom can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic hydroxylation, thereby improving a drug candidate's pharmacokinetic profile.

Synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

Conceptual Synthetic Workflow: A Diazotization-Fluorination Approach

A likely precursor for this synthesis is 3-amino-4-iodobenzotrifluoride. The synthesis would proceed via the following conceptual steps:

Caption: Conceptual workflow for the synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene.

Detailed Protocol (Hypothetical):

-

Diazotization: 3-Amino-4-iodobenzotrifluoride would be dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution would be cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) would then be added dropwise while maintaining the low temperature to form the corresponding diazonium tetrafluoroborate salt.

-

Balz-Schiemann Reaction: The resulting diazonium salt, often isolated as a solid, would be gently heated. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene.

-

Purification: The crude product would then be purified, likely through distillation under reduced pressure or column chromatography, to yield the final product with high purity.

Reactivity and Applications in Organic Synthesis

The primary utility of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene lies in its capacity to serve as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective functionalization in the presence of the less reactive C-F bond.

Sources

reactivity and electronic effects of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2] The compound 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene stands out as a particularly valuable and versatile building block. Its trifunctionalized aromatic core, featuring three distinct halogen and pseudo-halogen substituents, offers a rich platform for complex molecular construction. The interplay of the fluoro, iodo, and trifluoromethyl groups imparts a unique electronic profile, governing its reactivity and enabling chemists to perform highly selective transformations.

This guide provides an in-depth analysis of the electronic properties and chemical reactivity of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. We will explore the synergistic influence of its substituents, detail its utility in key synthetic reactions, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Deconstructing the Electronic Landscape

The reactivity of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is a direct consequence of the combined electronic effects of its three key substituents. Understanding these individual contributions is crucial for predicting and controlling its chemical behavior.

-

The Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety, primarily through its strong negative inductive effect (-I).[3] This effect significantly decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution but highly activated for reactions involving nucleophiles. In medicinal chemistry, the -CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][3]

-

The Fluoro (-F) Group: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weak, resonance-based electron-donating mesomeric effect (+M). The inductive effect typically dominates, contributing to the overall electron-deficient nature of the ring. Furthermore, the fluorine atom can act as a directing group in metalation reactions.

-

The Iodo (-I) Group: Iodine is the least electronegative of the halogens on the ring, exerting a weak deactivating inductive effect (-I). Its primary role is functional. The carbon-iodine (C-I) bond is significantly weaker than C-Br, C-Cl, or C-F bonds, making it the most reactive site for oxidative addition in transition metal-catalyzed cross-coupling reactions.[4] This selective reactivity is the key to its utility as a synthetic intermediate.

The synergy of these groups creates an electron-poor aromatic ring with a highly polarized C-I bond, predisposing the molecule for selective, high-yield transformations at the iodine position while the rest of the scaffold remains intact.

Caption: Interplay of electronic effects on the benzene ring.

Part 2: Reactivity and Key Synthetic Transformations

The unique electronic architecture of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene makes it an ideal substrate for several powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the focal point of reactivity, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The high efficiency and selectivity of these reactions are foundational to modern synthetic chemistry.

Caption: General workflow for cross-coupling reactions.

A. Suzuki-Miyaura Coupling

This reaction enables the formation of a new C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality Behind Protocol Choices:

-

Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-I bond.

-

Ligand: Phosphine ligands (e.g., SPhos, RuPhos) stabilize the palladium center, prevent catalyst decomposition, and facilitate the reductive elimination step.[5]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Add the degassed solvent system (e.g., toluene/water 10:1).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a dual-catalyst system of palladium and copper(I).

Causality Behind Protocol Choices:

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the reaction.

-

Copper(I) Co-catalyst: Cu(I) iodide is used to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex more readily than the alkyne itself.

-

Base: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne and serve as a solvent.

Step-by-Step Experimental Protocol: Sonogashira Coupling

-

To a dry reaction flask under an inert atmosphere, add 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene (1.0 eq) and the terminal alkyne (1.1 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add the amine base/solvent (e.g., triethylamine).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water, and dry the organic layer.

-

Purify the product by column chromatography.

Halogen Dance Reaction

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom around the aromatic ring.[6][7] This reaction can be a powerful tool for accessing isomers that are otherwise difficult to synthesize.[8] For 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, this would involve the migration of the iodine atom.

Mechanism and Driving Forces: The reaction is initiated by deprotonation of an aromatic C-H bond by a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[9] This generates an arylmetal intermediate. A subsequent sequence of metal-halogen exchange steps allows the halogen to "walk" around the ring. The final position of the halogen is determined by the thermodynamic stability of the arylmetal intermediate, which is influenced by the electronic effects of the other substituents (F and CF₃).

Hypothetical Halogen Dance Protocol:

-

Prepare a solution of a hindered lithium amide base (e.g., LDA) in a dry ethereal solvent (e.g., THF) at low temperature (-78 °C).

-

Slowly add a solution of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene to the base solution.

-

Allow the reaction to stir at low temperature for a defined period.

-

Quench the reaction by adding a suitable electrophile (e.g., H₂O, D₂O, or an alkyl halide) to trap the final arylmetal species.

-

Work up the reaction and analyze the product mixture to determine the extent and regioselectivity of iodine migration.

Part 3: Physicochemical Data and Synthetic Utility Summary

The physical properties and reactivity profile are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₄I | [10] |

| Molecular Weight | 290.00 g/mol | [10] |

| Appearance | Light brown liquid | |

| Boiling Point | ~185-186 °C | |

| Key Reactive Site | Carbon-Iodine Bond | [4] |

| Reaction Type | Typical Catalyst/Reagent | Key Transformation |

| Suzuki-Miyaura Coupling | Pd Catalyst / Boronic Acid | C(sp²)-C(sp²) Bond Formation |

| Sonogashira Coupling | Pd/Cu Catalysts / Alkyne | C(sp²)-C(sp) Bond Formation |

| Heck Coupling | Pd Catalyst / Alkene | C(sp²)-C(sp²) Bond Formation |

| Buchwald-Hartwig | Pd Catalyst / Amine | C(sp²)-N Bond Formation |

| Halogen Dance | Hindered Lithium Amide Base | Isomerization via Iodine Migration |

Conclusion

2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is a quintessential example of a modern synthetic building block where function is dictated by precise electronic tuning. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups activates the molecule for specific transformations while enhancing desirable physicochemical properties. The strategically placed iodine atom provides a reliable and highly selective reactive handle for a multitude of cross-coupling reactions. By understanding the fundamental principles of its electronic structure and reactivity, researchers can leverage this powerful intermediate to construct complex molecular architectures with high efficiency and control, accelerating innovation in medicine, agriculture, and materials science.

References

- The Role of 2-Bromo-1-iodo-4-trifluoromethylbenzene in Modern Organic Synthesis. Vertex AI Search.

- 4-Fluoro-1-iodo-2-(trifluoroMethyl)benzene synthesis. ChemicalBook.

- Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Vertex AI Search.

- Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993. PubChem.

- Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Vertex AI Search.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Fluorine in drug discovery: Role, design and case studies.

- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc.

- Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.

- 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene. ChemScene.

- Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research.

- 1-Iodo-2-(trifluoromethyl)benzene. CymitQuimica.

- Fluorine substituent effects (on bioactivity).

- Halogen Dance on 2-Iodobenzofuran and 2-Iodobenzothiophene and Related Reactions. European Journal of Organic Chemistry.

- Benzene, 1-iodo-2-(trifluoromethyl)-. NIST WebBook.

- Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089. PubChem.

- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene. BLDpharm.

- 2-FLUORO-1-IODO-4-(TRIFLUOROMETHOXY)BENZENE. ChemUniverse.

- 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific. Fisher Scientific.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl

- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.

- (E,Z)

- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Data of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. In the absence of publicly available experimental spectra for this specific trifunctionalized benzene derivative, this document leverages established NMR principles, substituent effects, and spectral data from analogous compounds to offer a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the NMR characteristics of complex fluorinated aromatic systems. Included are predicted chemical shifts (δ), coupling constants (J), and multiplicities, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling network.

Introduction: The Challenge of Characterizing Multifunctional Aromatic Compounds

2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct and influential substituents—a fluorine atom, an iodine atom, and a trifluoromethyl group—on the benzene ring creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

However, the complex interplay of these substituents makes a simple, intuitive interpretation of its NMR spectra challenging. The electronegative fluorine and trifluoromethyl groups, along with the heavy iodine atom, induce significant changes in the chemical shifts of the aromatic protons. Furthermore, the presence of the NMR-active ¹⁹F nucleus introduces complex spin-spin coupling with the aromatic protons (¹H-¹⁹F coupling) and between the two distinct fluorine environments (¹⁹F-¹⁹F coupling), which can be transmitted through multiple bonds.

This guide addresses the current lack of available experimental NMR data for 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene by providing a detailed, reasoned prediction of its ¹H and ¹⁹F NMR spectra. By dissecting the expected electronic effects and coupling pathways, we can construct a reliable spectral forecast that can guide future experimental work and aid in the identification of this and related compounds.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. These predictions are based on the analysis of substituent chemical shift (SCS) effects and coupling constant data from analogous compounds, including 1-fluoro-4-iodobenzene[1][2], 4-iodobenzotrifluoride[3][4][5][6], and other fluorinated and trifluoromethylated benzene derivatives[7].

Table 1: Predicted NMR Spectral Data for 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | ~ 7.8 - 8.0 | ddd | ³J(H3-F2) ≈ 8-10 Hz, ⁴J(H3-H5) ≈ 2-3 Hz, ⁵J(H3-CF3) ≈ 1-2 Hz |

| ¹H | H-5 | ~ 7.6 - 7.8 | dd | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |

| ¹H | H-6 | ~ 7.3 - 7.5 | dd | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F2) ≈ 5-7 Hz |

| ¹⁹F | F-2 | ~ -110 to -120 | m | ³J(F2-H3) ≈ 8-10 Hz, ⁴J(F2-H6) ≈ 5-7 Hz, ⁵J(F2-CF3) ≈ 15-20 Hz |

| ¹⁹F | CF₃-4 | ~ -62 to -64 | t | ⁵J(CF3-F2) ≈ 15-20 Hz, ⁵J(CF3-H3) ≈ 1-2 Hz, ⁵J(CF3-H5) ≈ 1-2 Hz |

Predicted chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F.

In-depth Spectral Analysis and Rationale

¹H NMR Spectrum: A Dissection of Substituent Effects

The ¹H NMR spectrum of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is predicted to exhibit three distinct signals in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions.

-

H-3 (Predicted δ ~ 7.8 - 8.0 ppm): This proton is expected to be the most deshielded (downfield). It is situated ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the electronegative fluorine atom. Additionally, the iodine at the adjacent C-1 position, while having a complex effect, contributes to the overall deshielding. The multiplicity is predicted to be a doublet of doublet of doublets (ddd) due to coupling with the adjacent fluorine (³J(H3-F2)), the meta proton H-5 (⁴J(H5-H3)), and a long-range coupling to the trifluoromethyl group (⁵J(H3-CF3)).

-

H-5 (Predicted δ ~ 7.6 - 7.8 ppm): This proton is ortho to the trifluoromethyl group and meta to the iodine atom. Its chemical shift will be significantly influenced by the CF₃ group. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent H-6 (³J(H6-H5)) and the meta proton H-3 (⁴J(H3-H5)).

-

H-6 (Predicted δ ~ 7.3 - 7.5 ppm): This proton is predicted to be the most shielded (upfield) of the three aromatic protons. It is ortho to the iodine atom and para to the trifluoromethyl group. The multiplicity is anticipated to be a doublet of doublets (dd) arising from coupling to the adjacent H-5 (³J(H5-H6)) and a four-bond coupling to the fluorine at C-2 (⁴J(H6-F2)).

¹⁹F NMR Spectrum: Probing the Fluorine Environments

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range[8][9]. For 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, two distinct signals are predicted.

-

F-2 (Predicted δ ~ -110 to -120 ppm): The fluorine atom directly attached to the aromatic ring is expected to resonate in this region, which is typical for aryl fluorides[10][11]. The signal is predicted to be a complex multiplet (m) due to coupling with the ortho proton H-3 (³J(F2-H3)), the meta proton H-6 (⁴J(F2-H6)), and a five-bond coupling to the trifluoromethyl group (⁵J(F2-CF3)). This through-space or through-bond ⁵JFF coupling is a key feature in polyfluorinated aromatic systems.

-

CF₃-4 (Predicted δ ~ -62 to -64 ppm): The trifluoromethyl group typically appears in this region of the ¹⁹F NMR spectrum[10][11]. The signal is predicted to be a triplet (t) due to the five-bond coupling with the fluorine at C-2 (⁵J(CF3-F2)). Long-range couplings to H-3 and H-5 may also contribute to some line broadening.

Spin-Spin Coupling Network

The intricate network of spin-spin couplings is a definitive feature of this molecule's NMR spectra. The through-bond couplings (J-couplings) provide valuable structural information. The following diagram illustrates the predicted primary coupling interactions.

Experimental Protocol for NMR Data Acquisition

To validate the predictions herein and to serve as a standard for future work, the following detailed protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is provided.

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is effective for a wide range of organic compounds. Ensure the solvent is free from residual water and other impurities.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard:

-

For ¹H NMR, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for calibration, or tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

For ¹⁹F NMR, an internal or external standard is crucial. Trifluorotoluene (C₆H₅CF₃) at a known concentration can be used as an internal standard (δ ≈ -63.72 ppm), or a sealed capillary containing a reference compound like CFCl₃ can be used as an external standard.

-

NMR Spectrometer Setup and Parameters

-

Spectrometer: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended to achieve optimal resolution of the complex multiplets.

-

Probe: A multinuclear probe capable of observing both ¹H and ¹⁹F is required.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: ≥ 3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling ('zgpg30' with CPD decoupling on Bruker systems).

-

Spectral Width: A wide spectral width of at least 250 ppm to encompass the expected chemical shifts.

-

Acquisition Time: ≥ 1 second.

-

Relaxation Delay (d1): 2-5 seconds.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., 'garp' or 'waltz16') during acquisition to simplify the spectrum and improve sensitivity. A ¹⁹F spectrum without proton decoupling should also be acquired to observe the ¹H-¹⁹F coupling constants.

-

Number of Scans: 64 to 256 scans.

-

Processing: Apply an exponential window function with a line broadening of 0.5-1.0 Hz.

Conclusion and Future Work

This technical guide presents a comprehensive, predictive analysis of the ¹H and ¹⁹F NMR spectra of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. By systematically evaluating the expected electronic and magnetic influences of the substituents and the resulting spin-spin coupling networks, a detailed spectral portrait has been constructed. The provided experimental protocol offers a robust methodology for the future acquisition and validation of this data.

The synthesis and subsequent experimental NMR characterization of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene are encouraged to confirm and refine the predictions made in this guide. Such experimental data would be a valuable addition to the spectroscopic database and would further enhance our understanding of the intricate NMR properties of polyfunctionalized aromatic systems.

References

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved January 2, 2026, from [Link]

-

Supporting Information. (n.d.). [No Title] . Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Iodobenzotrifluoride - Optional[19F NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Iodobenzotrifluoride - Optional[13C NMR] - Spectrum. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I) Chlorodifluoroacetate Complexes. Retrieved January 2, 2026, from [Link]

-

Beilstein Journals. (2020). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2014). NMR of CHF 2 I and KF in DMF. CHF 2 I at-71.5 (large excess, J H-F =.... Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved January 2, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 2, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 2, 2026, from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 2, 2026, from [Link]

-

ChemUniverse. (n.d.). 2-FLUORO-1-IODO-4-(TRIFLUOROMETHOXY)BENZENE. Retrieved January 2, 2026, from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved January 2, 2026, from [Link]

-

Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in. Retrieved January 2, 2026, from [Link]

- Janda, L., Nguyen, J., & Patterson, S. E. (2002). Synthesis of fluoro and trifluoromethyl derivatives of 2‐phenylquinolin‐4‐ol. Journal of Heterocyclic Chemistry, 39(4), 723-726.

-

News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved January 2, 2026, from [Link]

Sources

- 1. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodobenzotrifluoride(455-13-0) 1H NMR spectrum [chemicalbook.com]

- 4. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. biophysics.org [biophysics.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

molecular structure and conformation of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. We delve into its nuanced molecular structure, conformational dynamics, spectroscopic signature, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block in advanced applications. We will explore the interplay of its distinct substituents—fluoro, iodo, and trifluoromethyl groups—and their collective impact on the molecule's reactivity and physicochemical properties.

Introduction: A Multifunctional Aromatic Scaffold

2-Fluoro-1-iodo-4-(trifluoromethyl)benzene (C₇H₃F₄I) is a highly functionalized benzene derivative. Its structure is characterized by the presence of three distinct and influential substituents: a fluorine atom, an iodine atom, and a trifluoromethyl group. This unique combination makes it a valuable and versatile intermediate in organic synthesis.

The trifluoromethyl group (-CF₃) is a cornerstone in modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups.[1][2] The fluorine and iodine atoms provide additional handles for synthetic modification. Specifically, the iodine atom is an excellent leaving group and a highly reactive participant in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[3][4] The fluorine atom further influences the electronic properties and conformation of the molecule.

Understanding the intricate details of its molecular structure, conformational preferences, and spectroscopic characteristics is paramount for its effective utilization in the synthesis of novel compounds.

Molecular Structure and Electronic Profile

The core of the molecule is a benzene ring, with substituents at positions 1, 2, and 4. The electronic nature of the aromatic ring is significantly influenced by the inductive and resonance effects of each substituent.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It does not participate in resonance.

-

Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric or resonance effect (+M).[5] In halogens, the inductive effect typically dominates.[5]

-

Iodine Atom (-I): Like fluorine, iodine has a -I and +M effect. However, its inductive pull is weaker, and its ability to donate its lone pairs is also diminished compared to fluorine.

The cumulative effect of these groups is a significantly electron-deficient aromatic ring, which influences its reactivity in electrophilic aromatic substitution reactions.

Predicted Molecular Geometry

While a definitive crystal structure from the search results is unavailable, we can predict key structural parameters based on similar compounds. The geometry will be a substituted planar benzene ring, with bond lengths and angles influenced by the steric and electronic nature of the substituents.

| Parameter | Predicted Value | Rationale |

| C-I Bond Length | ~2.10 Å | Typical for an iodo-aromatic compound. |

| C-F Bond Length | ~1.35 Å | Characteristic of a fluoro-aromatic compound. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Standard benzene C-C bond lengths, with slight variations due to substituent effects. |

| C-CF₃ Bond Length | ~1.50 Å | Typical for a C(sp²)-C(sp³) bond involving a trifluoromethyl group. |

| F-C-F Angle (in CF₃) | ~107° | Slightly compressed from the ideal tetrahedral angle due to steric factors. |

| C-C-I Bond Angle | ~120° | Expected to be close to the standard 120° for sp² hybridized carbon, potentially slightly distorted by steric repulsion with the adjacent fluorine atom. |

| C-C-F Bond Angle | ~120° | Close to the ideal 120°, but may be influenced by steric interactions with the neighboring iodine atom. |

Conformational Analysis: The Trifluoromethyl Rotor

For a substituted benzene ring, the most significant conformational freedom arises from the rotation of non-symmetrical substituents around their single bonds to the ring. In this molecule, the key rotational dynamic is that of the C-CF₃ bond.

The rotation of the trifluoromethyl group is not entirely free; it experiences a rotational barrier due to steric and electronic interactions with the adjacent ortho-substituent—the fluorine atom.[6][7] The preferred conformation will seek to minimize these repulsive interactions. The barrier to internal rotation in substituted toluenes is a well-studied phenomenon that provides a useful analogy.[7] Repulsive steric interactions between the substituent and the methyl C-H bonds are often the dominant factor.[7] In 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, a similar repulsion would occur between the fluorine lone pairs and the C-F bonds of the trifluoromethyl group.

The likely low-energy conformation involves one of the C-F bonds of the CF₃ group being staggered relative to the C-F bond on the ring, to minimize steric and electrostatic repulsion.

Caption: Rotational isomers of the CF₃ group.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A plausible synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene would start from a commercially available precursor like 1-fluoro-4-(trifluoromethyl)benzene. The key transformation is the regioselective introduction of the iodine atom. Direct iodination of aromatic compounds can be achieved using an oxidizing agent to generate a powerful iodine electrophile.[8]

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: To a solution of 1-fluoro-4-(trifluoromethyl)benzene[9] (1.0 eq.) in a suitable solvent such as acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq.) and a catalytic amount of a strong acid like trifluoroacetic acid.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene.

Caption: General workflow for synthesis and analysis.

Spectroscopic Characterization

The unique combination of fluorine and iodine provides a distinct spectroscopic fingerprint.

| Technique | Predicted Data |

| ¹⁹F NMR | Two distinct signals are expected. One for the trifluoromethyl group (-CF₃), typically in the range of -50 to -70 ppm, and another for the aromatic fluorine (-F).[10] The aromatic fluorine will show coupling to the adjacent aromatic protons. This is a powerful technique for confirming the structure.[10][11][12] |

| ¹H NMR | The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals for the three aromatic protons. The signals will exhibit complex splitting patterns (doublet of doublets, etc.) due to coupling with each other and with the aromatic fluorine atom.[13] |

| ¹³C NMR | Seven signals are expected: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbons directly bonded to F and I will show characteristic shifts. The aromatic carbon signals will appear between δ 110-160 ppm.[13] The C-F and C-CF₃ carbons will exhibit large coupling constants (¹JCF, ²JCF). |

| Mass Spec | The molecular ion peak (M⁺) will be observed at m/z = 290.00. A characteristic isotopic pattern for iodine (¹²⁷I is 100% abundant) will be present. Fragmentation may involve the loss of I, F, or CF₃ radicals. |

| IR Spec | Characteristic absorption bands for C-F stretching (around 1100-1350 cm⁻¹ for the CF₃ group and 1200-1250 cm⁻¹ for the aromatic C-F), C-I stretching (around 500-600 cm⁻¹), and aromatic C-H and C=C stretching will be observed. |

Applications in Drug Development and Materials Science

The true value of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical and Agrochemical Synthesis: This molecule serves as a building block for introducing the trifluoromethylphenyl group into larger, more complex molecules.[3] The trifluoromethyl group is a bioisostere for other groups and is known to improve pharmacokinetic properties such as metabolic stability and membrane permeability.[1][14] The reactive iodine site allows for the facile formation of C-C or C-heteroatom bonds, enabling the rapid construction of compound libraries for screening.[4]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including polymers and liquid crystals. The properties conferred by the fluorine and trifluoromethyl groups, such as thermal stability and chemical resistance, are highly desirable in this field.[4]

-

Organic Chemistry Research: The molecule is an excellent substrate for studying reaction mechanisms, particularly in the field of palladium-catalyzed cross-coupling reactions. Its well-defined substitution pattern allows for clear analysis of regioselectivity and reactivity.[3]

Safety and Handling

Based on related compounds, 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[15][16][17] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required. Store in a cool, dry place away from light and incompatible materials.

Conclusion

2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is a synthetically valuable compound defined by the interplay of its three halogen-containing substituents. Its molecular structure presents a unique electronic landscape, and its conformational behavior is dominated by the rotation of the trifluoromethyl group. The presence of a reactive iodine handle makes it an ideal precursor for cross-coupling reactions, cementing its importance as a building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its structure and properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene.

- Fisher Scientific. (n.d.). 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific.

- PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.

- PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-.

- ChemScene. (n.d.). 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene.

- Kacharova, L. M., Kacharov, A. D., & Gerus, I. I. (2001). Synthesis and properties of α-iodo-β-ethoxyvinyl trifluoromethyl ketone. Journal of Fluorine Chemistry.

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene.

- ResearchGate. (n.d.). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides.

- JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.

- Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.

- Schnorr, L., et al. (2020). Reactivity and rotational spectra: the old concept of substitution effects. Physical Chemistry Chemical Physics.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1).

- Kobayashi, Y., Kumadaki, I., & Yamamoto, K. (1977). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.

- JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.

- Turn, J. R., et al. (2016). Weak Interactions and Rotational Barriers in Molecules—Insights from Substituted Butynes. The Journal of Physical Chemistry A.

- Journal of Biomedical Research & Environmental Sciences. (2021).

- ResearchGate. (n.d.). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- BLDpharm. (n.d.). 1-Bromo-4-iodo-2-(trifluoromethyl)benzene.

- PMC. (n.d.). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- ResearchGate. (n.d.). (PDF) Barriers to internal rotation in substituted toluenes and their cations.

- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- CymitQuimica. (n.d.). CAS 444-29-1: 1-Iodo-2-(trifluoromethyl)benzene.

- Bentham Science Publisher. (n.d.). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes.

- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Sigma-Aldrich. (n.d.). 1-iodo-4-(trifluoromethyl)-benzene.

- ResearchGate. (n.d.). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.

- Sigma-Aldrich. (n.d.). 1-Iodo-2-methyl-4-(trifluoromethyl)benzene.

- PMC. (n.d.). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study.

- PubChem. (n.d.). 4-Fluoroiodobenzene.

- NIST. (n.d.). Benzene, 1-fluoro-4-(trifluoromethyl)-.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactivity and rotational spectra: the old concept of substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01145B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 9. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jeolusa.com [jeolusa.com]

- 13. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Benzene Derivatives

Introduction

The introduction of a trifluoromethyl (CF₃) group into an aromatic system, particularly a benzene ring, represents a cornerstone of modern medicinal, agrochemical, and materials science. This seemingly simple substitution imparts a profound and often transformative influence on a molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms, coupled with the metabolic stability of the carbon-fluorine bond and the group's significant lipophilicity, allows for the fine-tuning of molecular characteristics to an extent rarely achievable with other functional groups.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated benzene derivatives, tracing their journey from laboratory curiosities to indispensable components in high-value chemical products. We will delve into the pioneering synthetic efforts, the development of sophisticated trifluoromethylation reagents, and the ever-expanding applications that continue to drive innovation in the field.

PART 1: The Dawn of Organofluorine Chemistry: Discovery and Early Synthesis

The story of trifluoromethylated benzene begins in the late 19th century, a time when organic chemistry was rapidly expanding but the manipulation of fluorine remained a formidable challenge. The extreme reactivity of elemental fluorine and the hazardous nature of hydrogen fluoride (HF) thwarted many early investigations.

The Pioneering Work of Frédéric Swarts

The breakthrough came from Belgian chemist Frédéric Jean Edmond Swarts (1866-1940).[4] Building upon the work of his father, Theodore Swarts, he dedicated his career to taming fluorine's reactivity. In 1892, Swarts developed the first practical method for introducing fluorine into organic compounds, a halogen exchange reaction now famously known as the Swarts reaction .[5][6][7]

His seminal work involved reacting organic polychlorides with inorganic fluorides, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[7] This allowed for the replacement of chlorine atoms with fluorine. Swarts successfully applied this method to synthesize benzotrifluoride (α,α,α-trifluorotoluene) from benzotrichloride.[5] This achievement marked the birth of trifluoromethylated arenes and laid the fundamental groundwork for the entire field of organofluorine chemistry.[4]

The Swarts Reaction: A Foundational Method

The reaction developed by Swarts was a pivotal moment, demonstrating that the robust C-F bond could be formed under controlled conditions.

Reaction Scheme: C₆H₅CCl₃ + SbF₃ --(SbCl₅ catalyst)--> C₆H₅CF₃ + SbCl₃

This method, while historically significant, required harsh conditions and stoichiometric amounts of often toxic metallic fluorides.[6] Nevertheless, it opened the door for the initial exploration of the properties of compounds like benzotrifluoride.

Industrial Scale-Up and Modern Production

The industrial-scale production of benzotrifluoride became feasible in the 1930s when companies like Kinetic Chemicals and IG Farben replaced the more hazardous and expensive antimony trifluoride with anhydrous hydrogen fluoride (HF).[5] This process remains the primary industrial method for producing benzotrifluoride and its derivatives today.[8]

The process involves the reaction of the corresponding benzotrichlorides with HF, typically in the vapor phase or under pressure.[8] The requisite benzotrichlorides are often prepared via the free-radical chlorination of toluenes.[5]

Industrial Synthesis Workflow

Caption: Industrial synthesis of benzotrifluoride from toluene.

PART 2: The Trifluoromethyl Group: A Profile of Influence

The utility of trifluoromethylated benzenes stems from the unique and powerful properties of the CF₃ group itself. Its introduction can dramatically alter key molecular parameters that govern biological activity and material performance.

Core Physicochemical Properties

| Property | Impact on Benzene Ring & Derivatives | Citation |

| High Electronegativity | The CF₃ group is a strong electron-withdrawing substituent due to the cumulative effect of three fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution and influences the pKa of nearby functional groups. | [1][3] |

| Increased Lipophilicity | Despite the polarity of the C-F bonds, the CF₃ group is highly lipophilic (Hansch π value of +0.88), significantly enhancing a molecule's ability to cross biological membranes like the blood-brain barrier. | [1][2][3] |

| Metabolic Stability | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as cytochrome P450, often increasing a drug's half-life. | [2][3] |

| Steric Effects | The CF₃ group is sterically larger than a hydrogen atom but is often considered a bioisostere for a chlorine atom or a methyl group, allowing it to occupy specific binding pockets in enzymes and receptors.[2] | |

| Conformational Influence | The CF₃ group can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. | [1] |

The strategic placement of a CF₃ group on a benzene ring can thus block metabolic hotspots, enhance membrane permeability, and modulate receptor binding affinity, making it a "secret weapon" in drug design.[2][3]

PART 3: Evolution of Synthetic Methodologies

While the Swarts reaction and industrial HF-based methods provided access to the parent benzotrifluoride, the direct and selective introduction of a CF₃ group onto a pre-functionalized benzene ring remained a significant challenge for decades. The latter half of the 20th century and the early 21st century witnessed an explosion in the development of novel trifluoromethylation reagents and methods, categorized by their mechanistic character: nucleophilic, electrophilic, and radical.

Nucleophilic Trifluoromethylation

These methods involve the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate.

The Ruppert-Prakash Reagent (TMSCF₃)

A major breakthrough was the introduction of (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent. It serves as a stable and convenient source of the nucleophilic CF₃ group upon activation by a fluoride source or other nucleophiles.

Workflow for Nucleophilic Aromatic Trifluoromethylation

Caption: Copper-catalyzed nucleophilic trifluoromethylation workflow.

This copper-catalyzed cross-coupling allows for the trifluoromethylation of aryl halides under relatively mild conditions, tolerating a wide range of functional groups.[9]

Electrophilic Trifluoromethylation

The development of reagents capable of delivering an electrophilic trifluoromethyl cation (CF₃⁺) or its equivalent was a landmark achievement, as it allowed for the trifluoromethylation of nucleophiles like enolates, carbanions, and electron-rich arenes.

Yagupolskii and Umemoto Reagents

In 1984, Lev Yagupolskii and his team developed the first effective electrophilic trifluoromethylating agents, which were S-trifluoromethyl diarylsulfonium salts.[10] These were followed by the development of more stable and user-friendly reagents by Teruo Umemoto, such as S-(trifluoromethyl)dibenzothiophenium salts.[5][10] These reagents react with a variety of nucleophiles to transfer the CF₃ group.

Togni Reagents

A significant advancement in this area was the development of hypervalent iodine-based reagents by Antonio Togni.[10][11] These compounds, often referred to as Togni reagents, are shelf-stable, crystalline solids that are much easier to handle than earlier sulfonium-based reagents. They have found widespread use in the electrophilic trifluoromethylation of a broad range of substrates, including β-ketoesters and phenols.[10][11]

Table of Key Electrophilic Reagents

| Reagent Class | Example Structure | Developer(s) | Key Features | Citation |

| Sulfonium Salts | Ar₂S⁺CF₃ SbF₆⁻ | Yagupolskii | First effective electrophilic CF₃ source. | [5][10] |

| Dibenzothiophenium Salts | (Structure) | Umemoto | Improved stability and commercial availability. | [10] |

| Hypervalent Iodine | (Structure) | Togni | Shelf-stable, crystalline solids; broad substrate scope. | [10][11][12] |

Radical Trifluoromethylation

Radical-based methods have emerged as a powerful strategy for the direct C-H trifluoromethylation of arenes and heteroarenes, often under mild, photoredox-catalyzed conditions.[13] These approaches avoid the need for pre-functionalization of the aromatic ring (e.g., with a halide or boronic acid), making them highly attractive for late-stage functionalization in drug discovery.[14]

General Protocol for Photoredox-Catalyzed C-H Trifluoromethylation:

-

Reaction Setup: An electron-rich arene or heteroarene (1.0 equiv) is combined with a CF₃ source (e.g., CF₃SO₂Cl or CF₃I, ~1.5 equiv) and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile or DMF).

-

Initiation: The reaction mixture is irradiated with visible light (e.g., from a blue LED or a compact fluorescent lamp) at room temperature.

-

Mechanism: The excited photocatalyst initiates a single-electron transfer process, ultimately generating a trifluoromethyl radical (•CF₃).

-

Propagation: The •CF₃ radical adds to the aromatic ring. Subsequent oxidation and deprotonation yield the trifluoromethylated product.

-

Workup & Purification: After completion (monitored by TLC or GC-MS), the reaction is quenched, and the product is isolated using standard techniques like extraction and column chromatography.

This methodology has proven to be remarkably effective for a wide range of substrates, including complex pharmaceutical molecules.[13]

PART 4: Applications Across Industries

The unique properties conferred by the trifluoromethyl group have made trifluoromethylated benzene derivatives indispensable in several key industries.

Pharmaceuticals

The CF₃ group is a ubiquitous motif in modern pharmaceuticals. Its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity has led to its incorporation into numerous blockbuster drugs.[2][15]

Selected Pharmaceuticals Containing a Trifluoromethyl-Benzene Moiety:

| Drug | Class | Therapeutic Use | Role of the CF₃-Benzene Group |

| Fluoxetine (Prozac) | SSRI | Antidepressant | The electron-withdrawing CF₃ group on the phenoxy ring is crucial for its selective serotonin reuptake inhibition. |

| Celecoxib (Celebrex) | COX-2 Inhibitor | Anti-inflammatory | The CF₃ group on one of the pyrazole's phenyl rings contributes to the selective binding to the COX-2 enzyme. |

| Aprepitant (Emend) | NK1 Receptor Antagonist | Antiemetic | The two bis(trifluoromethyl)benzyl groups enhance lipophilicity, aiding its passage across the blood-brain barrier to act on central NK1 receptors. |

| Bicalutamide (Casodex) | Antiandrogen | Prostate Cancer | The trifluoromethyl and sulfonyl groups create a strong electron-deficient aromatic ring that is key to its antagonist activity at the androgen receptor. |

Agrochemicals

In the agrochemical sector, the CF₃ group is prized for enhancing the potency and persistence of herbicides, insecticides, and fungicides.[16][17] An analysis of fluoro-agrochemicals shows a higher prevalence of the CF₃ group compared to pharmaceuticals, highlighting its particular advantages in this field.[17]

-

Herbicides: Trifluralin, a widely used dinitroaniline herbicide, contains a trifluoromethylated benzene core. Its derivatives are used for pre-emergence control of grasses and broadleaf weeds.[8]

-

Insecticides: Fipronil, a broad-spectrum phenylpyrazole insecticide, features a trifluoromethylsulfinyl group attached to a benzene ring, which is critical for its potent activity against a wide range of pests.

-

Fungicides: Fluazinam and Penthiopyrad are examples of fungicides that incorporate the trifluoromethyl-benzene structure to achieve high efficacy.[5]

Materials Science

The strong C-F bonds and the unique electronic properties of trifluoromethylated benzenes make them valuable building blocks for advanced materials.[18][19]

-

Polymers: Fluorinated polymers derived from these monomers often exhibit high thermal stability, chemical resistance, and low surface energy.

-

Organic Electronics: Compounds like 1,4-bis(trifluoromethyl)benzene are used as acceptor units in the design of emitters for organic light-emitting diodes (OLEDs), contributing to improved device efficiency and performance.[20]

-

Specialty Solvents: Benzotrifluoride itself is used as a specialty solvent in organic synthesis, sometimes as a substitute for dichloromethane.[8]

Conclusion

From the foundational halogen-exchange reactions of Frédéric Swarts to the elegant photoredox-catalyzed C-H functionalizations of today, the journey of trifluoromethylated benzene derivatives is a testament to the relentless progress of synthetic chemistry. The trifluoromethyl group has transitioned from a chemical curiosity to a powerful tool for molecular design, enabling scientists to rationally engineer molecules with enhanced stability, potency, and bioavailability. Its profound impact is evident in the numerous life-saving drugs, crop-protecting agents, and advanced materials that are integral to modern society. As synthetic methodologies continue to evolve, providing even more precise and efficient ways to install this privileged functional group, the role of trifluoromethylated benzenes in scientific innovation is set to expand even further.

References

- Vertex AI Search. (2025).

- Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- American Chemical Society. (n.d.). Development of Novel, Stable and User-Friendly Trifluoromethylation Reagents. 58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- Unknown Source. (n.d.). Discover 1,3,5-Tris(trifluoromethyl)benzene: Properties, Applications, and Sourcing for Advanced Chemical Synthesis.

- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.

- ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review.

- Wikipedia. (n.d.). Trifluoromethylation.

- Unknown Source. (n.d.).

- CK-12 Foundation. (n.d.). Define the Swarts reaction.

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes.